N-(diethoxymethyl)-3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine
Description
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Properties
IUPAC Name |
N-(diethoxymethyl)-5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-5-23-18(24-6-2)19-16-11-14(20-21-16)17-15(9-10-25-17)22-12(3)7-8-13(22)4/h7-11,18H,5-6H2,1-4H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMQQJNSOZHDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(NC1=NNC(=C1)C2=C(C=CS2)N3C(=CC=C3C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(diethoxymethyl)-3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a pyrazole core and various substituents, suggests a range of pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 360.47 g/mol. The structural components include:
- A pyrazole ring which is known for various biological activities.
- A thienyl group that may enhance the compound's interaction with biological targets.
- A pyrrole derivative which has been associated with neuroprotective effects.
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds containing a pyrazole nucleus exhibit significant antioxidant and anti-inflammatory properties. For instance, molecular docking studies have shown that similar compounds can effectively inhibit pro-inflammatory pathways and scavenge free radicals, suggesting that this compound may possess these beneficial effects as well .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit activity against various strains of bacteria and fungi. Preliminary studies on related compounds indicate that they can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Pyrazole derivatives are explored for their anticancer properties due to their ability to interfere with cell signaling pathways involved in cancer progression. In vitro studies on similar compounds have shown the capability to induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanisms often involve modulation of kinase pathways and inhibition of angiogenesis.
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
The mechanisms by which this compound exerts its biological effects could involve:
- Inhibition of specific enzymes : Many pyrazole derivatives act as enzyme inhibitors (e.g., cyclooxygenase or lipoxygenase), crucial in inflammatory processes.
- Receptor modulation : Interaction with receptors involved in pain and inflammation pathways may contribute to its therapeutic effects.
Scientific Research Applications
Research indicates that compounds containing pyrazole and pyrrole structures exhibit various biological activities, including:
-
Antimicrobial Activity :
- Pyrazole derivatives have shown significant antimicrobial properties. A related study indicated that compounds with similar structures demonstrated effective inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli through mechanisms such as disrupting cell membrane integrity.
-
Anticancer Potential :
- The compound's structure suggests potential anticancer activity. Research has demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells by modulating mitochondrial pathways. A study highlighted that a related compound exhibited cytotoxic effects on human cancer cell lines, leading to increased cell death rates.
-
Anti-inflammatory Effects :
- Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit cyclooxygenase enzymes involved in the inflammatory response, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study 1: Antimicrobial Efficacy
A detailed investigation into the antimicrobial properties of N-(diethoxymethyl)-3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine was conducted using the disc diffusion method. The compound was tested against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
The results indicated significant antimicrobial activity, supporting further exploration for therapeutic applications.
Case Study 2: Anticancer Activity
In vitro studies evaluated the anticancer potential of the compound on several human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18 | Modulation of apoptotic proteins |
The findings suggest that this compound could be developed as a potential anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(diethoxymethyl)-3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-amine?
- Answer : The compound's synthesis likely involves multi-step protocols similar to pyrazole derivatives. Key steps include:
- Condensation reactions : Utilize hydrazine derivatives with ketones or aldehydes to form the pyrazole core .
- Functionalization : Introduce the diethoxymethyl group via nucleophilic substitution or condensation under reflux conditions (e.g., ethanol or DMSO as solvents) .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization (DMF/ethanol mixtures) to isolate the product .
- Catalysts : Cesium carbonate or copper(I) bromide for coupling reactions, as seen in analogous syntheses .
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- Answer :
- X-ray crystallography : Use SHELXL for refinement to resolve complex substituents (e.g., thienyl and pyrrole groups). This method provides bond-length precision (±0.003 Å) and validates stereochemistry .
- NMR spectroscopy : and NMR to confirm proton environments and carbon frameworks. For example, pyrazole C-H protons resonate near δ 7.5–8.5 ppm .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+ peaks) .
Advanced Research Questions
Q. How can reaction mechanisms involving the diethoxymethyl group be studied?
- Answer :
- Intermediate trapping : Monitor reaction pathways using LC-MS or in-situ NMR to detect transient species like iminium ions or dithiazolium intermediates .
- Kinetic studies : Vary reaction conditions (temperature, base strength) to assess the diethoxymethyl group's stability. For example, weaker bases may slow elimination steps .
- Computational modeling : DFT calculations (e.g., Gaussian) to map energy profiles for key steps like cyclization or substituent activation .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
- Answer :
- Cross-validation : Compare NMR-derived torsional angles with X-ray data to resolve discrepancies in substituent orientations .
- Dynamic effects : Account for solution-phase conformational flexibility (NMR) versus rigid crystal structures (X-ray) .
- Supplementary techniques : Use IR spectroscopy to confirm functional groups (e.g., amine N-H stretches at ~3300 cm) .
Q. What computational approaches are suitable for predicting the compound's reactivity or binding properties?
- Answer :
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields with PubChem-derived geometries .
- QM/MM simulations : Combine quantum mechanics for reactive sites (pyrazole ring) with molecular mechanics for bulk substituents .
- Solvent modeling : Include explicit solvent molecules (e.g., ethanol) in MD simulations to assess solvation effects .
Q. What challenges arise during purification, and how can they be mitigated?
- Answer :
- Byproduct removal : Use gradient elution in chromatography to separate regioisomers or unreacted starting materials .
- Recrystallization optimization : Screen solvent pairs (e.g., DMF/water) to improve crystal quality and yield .
- Purity assessment : Combine HPLC (>95% purity) with elemental analysis to confirm stoichiometry .
Application-Oriented Questions
Q. How does this compound serve as a building block in heterocyclic chemistry?
- Answer :
- Thienyl-pyrrole hybrids : The 2-thienyl group enables π-stacking interactions in supramolecular assemblies, while the pyrrole moiety participates in hydrogen bonding .
- Cross-coupling reactions : Suzuki-Miyaura couplings can functionalize the pyrazole ring for drug discovery or materials science .
- Coordination chemistry : The amine group acts as a ligand for transition metals (e.g., Cu), relevant to catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
